![molecular formula C17H19N5O4 B2517826 9-(呋喃-2-基甲基)-1-甲基-3-(2-氧代丙基)-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮 CAS No. 923482-34-2](/img/structure/B2517826.png)

9-(呋喃-2-基甲基)-1-甲基-3-(2-氧代丙基)-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

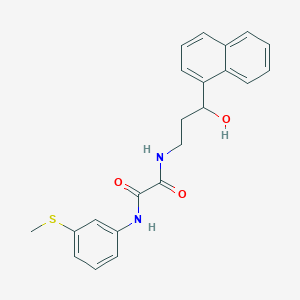

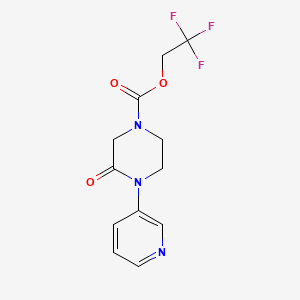

The compound , 9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, is a heterocyclic compound that belongs to the class of furo[3,4-d]pyrimidine-2,4-diones. These compounds are of significant interest due to their potential biological activities, including antiallergic properties. The structure of the compound suggests that it may have been derived from a furo[3,4-d]pyrimidine scaffold, which is a bicyclic system combining a furan ring and a pyrimidine ring in one structure.

Synthesis Analysis

The synthesis of related furo[3,4-d]pyrimidine-2,4-diones has been reported to be achieved through a straightforward three-step pathway. Initially, a Curtius rearrangement of 4-(methoxycarbonyl)furan-3-carboxylic acid is performed, followed by a reaction with various amines to produce intermediate ureids. These intermediates are then subjected to ring closure to yield the bicyclic furo[3,4-d]pyrimidine scaffold in good yields. Further functionalization at the N-1 position allows for the generation of a diverse library of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of furo[3,4-d]pyrimidine-2,4-diones is characterized by the presence of a fused furan and pyrimidine ring. The compound of interest likely features additional substituents, such as a methyl group at the N-1 position and a 2-oxopropyl group, which could influence its chemical behavior and biological activity. The precise arrangement of these groups within the bicyclic system is crucial for the compound's properties and potential applications.

Chemical Reactions Analysis

Furo[3,4-d]pyrimidine-2,4-diones can undergo various chemical reactions, including partial hydrogenation, to yield dihydro- and tetrahydrofuro[3,4-d]pyrimidine derivatives . These reactions can modify the electronic and steric properties of the compound, potentially altering its biological activity. The presence of functional groups such as the 2-oxopropyl moiety may also participate in chemical reactions, further diversifying the chemical space of these heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[3,4-d]pyrimidine-2,4-diones are influenced by their molecular structure. The bicyclic system and the nature of the substituents affect the compound's solubility, stability, and reactivity. The antiallergic activity of related compounds has been evaluated using rat passive cutaneous anaphylaxis (PCA) screening, indicating that these compounds can be orally active and possess promising biological activities . The specific properties of the compound would need to be determined experimentally to fully understand its potential applications.

科学研究应用

合成和绿色化学应用

光诱导氧化环化法合成呋喃环代表了一种新方法,展示了空气分子氧作为氧化剂的应用。此过程在温和条件下进行,不会产生副产物,强调了其在绿色化学中的重要性。反应途径的细节通过核磁共振监测阐明,并通过分子轨道计算进一步澄清。这项研究强调了该化合物在推进绿色合成方法中的作用 (Naya, Yamaguchi, & Nitta, 2008)。

杂环化合物合成

已合成呋并[2,3-b][1,8]萘啶-3,4(2H,9H)-二酮和4H-呋并[2,3-d]吡啶并[1,2-a]嘧啶-3,4(2H)-二酮衍生物,并评估了它们的抗过敏活性。这项工作举例说明了该化合物在创建可作为潜在抗过敏剂的生物活性分子中的用途 (Kuo, Tsai, Li, Wu, Ishii, & Nakamura, 1988)。

功能化嘧啶衍生物

呋喃-2,3-二酮和硫代半碳腙的组合,导致1-亚甲基氨基嘧啶-2-硫酮衍生物,展示了通过此化合物操作可获得的结构多样性。这些衍生物的分子骨架通过X射线结构测定得到证实,突出了该化合物在合成复杂杂环结构中的多功能性 (Akçamur, Altural, Sarıpınar, Kollenz, Kappe, Peters, Peters, & Schnering, 1988)。

先进的理论研究

对1-(4-取代-5-羟甲基-四氢呋喃-2-基甲基)-5-甲基-1H-嘧啶-2,4-二酮分子的结构和电子性质的理论研究提供了对它们与AZT分子的相似性的见解,AZT分子是一种众所周知的抗逆转录病毒药物。此类研究有助于理解这些化合物潜在的生物医学应用 (Essa & Jalbout, 2008)。

作用机制

Target of Action

It’s known that pyrimidine derivatives, which this compound is a part of, often target protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It’s known that many pyrimidine derivatives exert their anticancer potential through inhibiting protein kinases . This inhibition can disrupt the normal signaling processes within the cell, leading to changes in cell growth and metabolism .

Biochemical Pathways

Given that protein kinases are often the target, it’s likely that multiple signaling pathways involved in cell growth and metabolism are affected .

Result of Action

It’s known that pyrimidine derivatives often exhibit anticancer activity . This suggests that the compound may induce cell death or inhibit cell proliferation in cancer cells .

未来方向

生化分析

Biochemical Properties

9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with monoamine oxidases (MAO), particularly MAO-A and MAO-B, which are enzymes involved in the metabolism of neurotransmitters . The interaction with these enzymes suggests that 9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione may influence neurotransmitter levels and, consequently, neurological functions.

Cellular Effects

The effects of 9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance synaptic transmission and induce long-term potentiation (LTP) in neuronal cells

Molecular Mechanism

At the molecular level, 9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exerts its effects through several mechanisms. It binds to monoamine oxidases, inhibiting their activity and leading to increased levels of neurotransmitters such as serotonin and noradrenaline . Additionally, this compound forms a flavin adduct with MAO-B, similar to the interaction observed with deprenyl, a known MAO-B inhibitor . These interactions highlight the compound’s potential as a therapeutic agent for neurological conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione have been studied over time. The compound exhibits stability under various conditions, but its effects on cellular function can change with prolonged exposure. For example, long-term studies have shown that it can lead to sustained increases in neurotransmitter levels, which may have therapeutic implications

Dosage Effects in Animal Models

The effects of 9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound enhances synaptic transmission and cognitive functions without significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and alterations in normal cellular functions . These findings underscore the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidases, influencing the metabolism of neurotransmitters . The compound’s metabolism also involves hydroxylation, which produces derivatives that may have distinct biological activities . Understanding these metabolic pathways is crucial for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of 9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters and binding proteins, which facilitate its localization to target sites . Its distribution within the brain and other tissues suggests it can cross the blood-brain barrier, making it a potential candidate for neurological therapies.

Subcellular Localization

The subcellular localization of 9-(Furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is critical for its function. The compound is likely localized to specific cellular compartments, such as mitochondria, where it can interact with monoamine oxidases . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

9-(furan-2-ylmethyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c1-11(23)9-22-15(24)13-14(19(2)17(22)25)18-16-20(6-4-7-21(13)16)10-12-5-3-8-26-12/h3,5,8H,4,6-7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVLFXKRRWENJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C2=C(N=C3N2CCCN3CC4=CC=CO4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Methyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B2517746.png)

![8-Chloro-3-(2-pyridinyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2517750.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2517752.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2517756.png)

![N-[5-(2H-1,3-benzodioxole-5-amido)-2-fluorophenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2517758.png)

![3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride](/img/structure/B2517759.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2517766.png)